molecular formula C40H25N3 B578804 2,4-diphenyl-6-(9,9'-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine CAS No. 1207176-84-8

2,4-diphenyl-6-(9,9'-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine

Cat. No. B578804
CAS RN: 1207176-84-8
M. Wt: 547.661
InChI Key: YMMIMGRBLQBRNC-UHFFFAOYSA-N
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Description

“2,4-diphenyl-6-(9,9’-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine” is a chemical compound with the molecular formula C40H25N3 . It is also known by other names such as "2-(4,6-Diphenyl-1,3,5-triazin-2-yl)spiro-9,9’-bifluorene" .


Molecular Structure Analysis

The molecular structure of this compound consists of 40 carbon atoms, 25 hydrogen atoms, and 3 nitrogen atoms . The structure is complex, with multiple aromatic rings including a spirobi[9H-fluoren] group and a 1,3,5-triazine group .

Scientific Research Applications

Applications in Organic Light-Emitting Diodes (OLEDs)

2,4-diphenyl-6-(9,9'-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine is primarily utilized in the domain of Organic Light-Emitting Diodes (OLEDs) and related optoelectronic devices. It serves as a crucial component in the development of high-efficiency phosphorescent OLEDs, contributing significantly to the enhancement of electron transport and thermal stability of these devices. For instance, it has been incorporated as an electron transport layer (ETL) material, exhibiting good electron transport and thermal properties, thereby improving the performance of phosphorescent OLEDs (Kang, Lim, & Lee, 2022). Furthermore, its modification with spirobifluorene has led to the development of materials with enhanced electroluminescent properties, contributing to the production of high-efficiency OLEDs with improved external quantum efficiency (EQE) and Commission Internationale de L'Eclairage (CIE) coordinates (Liang et al., 2018).

Role in Aggregation-Induced Emission (AIE)

The compound has also been involved in the construction of Aggregation-Induced Emission (AIE) fluorophores. The integration of 4,6-diphenyl-1,3,5-triazine as the rotor into the structure of AIE fluorophores has been shown to exhibit reversible piezofluorochromic behavior and significant electroluminescence (EL) performances in nondoped sky-blue devices. These multifunctional AIE fluorophores have demonstrated excellent EL performances, making them promising candidates for piezofluorochromism and nondoped high-performance EL devices (Liu et al., 2018).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the development of organic light-emitting diodes (oleds) .

Mode of Action

The compound, also known as 2,4-diphenyl-6-(9,9’-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine, interacts with its targets through its unique molecular structure. The spirobifluorene moiety in the compound contributes to its high triplet energy and thermal stability . These properties make it suitable for designing materials for OLEDs .

Biochemical Pathways

The compound doesn’t directly interact with biochemical pathways as it’s primarily used in material science applications, particularly in the field of OLEDs . It’s known to exhibit thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE) properties .

Pharmacokinetics

As a material used in OLEDs, the compound doesn’t have traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Its properties are more relevant to its performance in electronic devices .

Result of Action

The compound is known to emit blue light in OLEDs . It’s also used as a hole-blocking material in OLEDs, which helps to improve the efficiency of these devices .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a dark place at room temperature to maintain its stability . Additionally, the compound’s luminescence properties can be affected by the solvent used .

properties

IUPAC Name

2,4-diphenyl-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H25N3/c1-3-13-26(14-4-1)37-41-38(27-15-5-2-6-16-27)43-39(42-37)28-23-24-32-31-19-9-12-22-35(31)40(36(32)25-28)33-20-10-7-17-29(33)30-18-8-11-21-34(30)40/h1-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMIMGRBLQBRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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